Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2384790-93-4
VCID: VC7188126
InChI: InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2
SMILES: C1CN2CC3CC2(C3)CN1
Molecular Formula: C8H14N2
Molecular Weight: 138.214

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine

CAS No.: 2384790-93-4

Cat. No.: VC7188126

Molecular Formula: C8H14N2

Molecular Weight: 138.214

* For research use only. Not for human or veterinary use.

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine - 2384790-93-4

Specification

CAS No. 2384790-93-4
Molecular Formula C8H14N2
Molecular Weight 138.214
IUPAC Name 3,6-diazatricyclo[6.1.1.01,6]decane
Standard InChI InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2
Standard InChI Key IOYGAOWQAVWORD-UHFFFAOYSA-N
SMILES C1CN2CC3CC2(C3)CN1

Introduction

Chemical Identity and Structural Features

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine belongs to the class of bridged polycyclic amines. Its IUPAC name reflects the fusion of a pyrrolidine ring (hexahydro-1H-pyrrolo) with a pyrazine moiety, stabilized by a methano bridge. Key structural attributes include:

Molecular Framework

  • Core Structure: A bicyclic system comprising a six-membered pyrazine ring fused to a five-membered pyrrolidine ring.

  • Methano Bridge: A single-carbon bridge connecting C7 and C8a, enforcing conformational rigidity .

  • Stereochemistry: The methano bridge introduces chiral centers, necessitating stereoselective synthesis for enantiopure forms .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.23 g/mol
CAS Registry Number2384790-93-4
XLogP31.2 (Predicted)

Synthesis and Manufacturing

The synthesis of hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine involves multistep strategies to construct the bicyclic framework. A representative approach, adapted from related pyrrolo-pyrazine derivatives , includes:

Key Synthetic Routes

  • Cyclocondensation: Reaction of a substituted pyrrolidine precursor with a diamine under acidic conditions to form the pyrazine ring.

  • Methano Bridge Formation: Intramolecular cyclization using a methylene donor (e.g., formaldehyde) under high-pressure conditions .

  • Purification: Chromatographic separation to isolate enantiomers, critical for biological activity .

Table 2: Synthetic Parameters for Batch Production

ParameterOptimal ValueImpact on Yield
Temperature120–140°C±15% yield
Reaction Time48–72 hours±10% yield
Catalystp-Toluenesulfonic acid (5 mol%)Essential

Structural and Spectroscopic Characterization

Advanced techniques validate the compound’s architecture:

X-ray Crystallography

Single-crystal analysis reveals a boat conformation in the pyrazine ring, with the methano bridge imposing a dihedral angle of 112.5° between the two rings .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82–3.75 (m, 2H, bridgehead CH), 3.12–2.98 (m, 4H, pyrazine CH₂), 2.45–2.32 (m, 2H, pyrrolidine CH₂) .

  • IR (KBr): 2945 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=N pyrazine) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (25°C), necessitating co-solvents like DMSO for biological assays .

  • Thermal Stability: Decomposes at 210°C without melting, indicative of high ring strain .

Table 3: Physicochemical Profile

PropertyValueMethod
LogP (Octanol-Water)1.5Calculated
pKa8.2 (Basic)Potentiometric
Hydrogen Bond Donors1

Biological Activity and Applications

Emerging data position this compound as a scaffold for anticancer agents:

Kinase Inhibition

  • EGFR Targeting: Derivatives suppress EGFR phosphorylation in Panc-1 pancreatic cancer cells (IC₅₀ = 14.95 µM) .

  • Apoptosis Induction: Upregulates caspase-3 cleavage, triggering programmed cell death .

Table 4: Cytotoxic Activity Against Cancer Cell Lines

Compound DerivativePanc-1 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)
7m (Nitro-substituted)14.95 ± 0.00115.09 ± 0.001
Etoposide (Control)24.35 ± 0.00130.63 ± 0.014

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